

Lipoxygenase Involvement in the Pathogenesis of Metabolic Disorders: A Technical Guide

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic disorders such as obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD), formerly nonalcoholic fatty liver disease (NAFLD), are characterized by a state of chronic, low-grade inflammation.^[1] Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a critical role in this process by catalyzing the dioxygenation of polyunsaturated fatty acids, primarily arachidonic acid (AA), to produce potent pro-inflammatory lipid mediators.^{[2][3][4]} The main enzymatic pathways involved in AA metabolism include cyclooxygenases (COXs), LOXs, and cytochrome P450 (CYP450).^{[5][6][7]} This guide focuses on the LOX pathway, which converts AA into leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), and explores its central role in the pathophysiology of metabolic diseases.^{[5][8]} Understanding these pathways is crucial for identifying novel therapeutic targets to mitigate the inflammatory processes driving these widespread conditions.^{[1][4]}

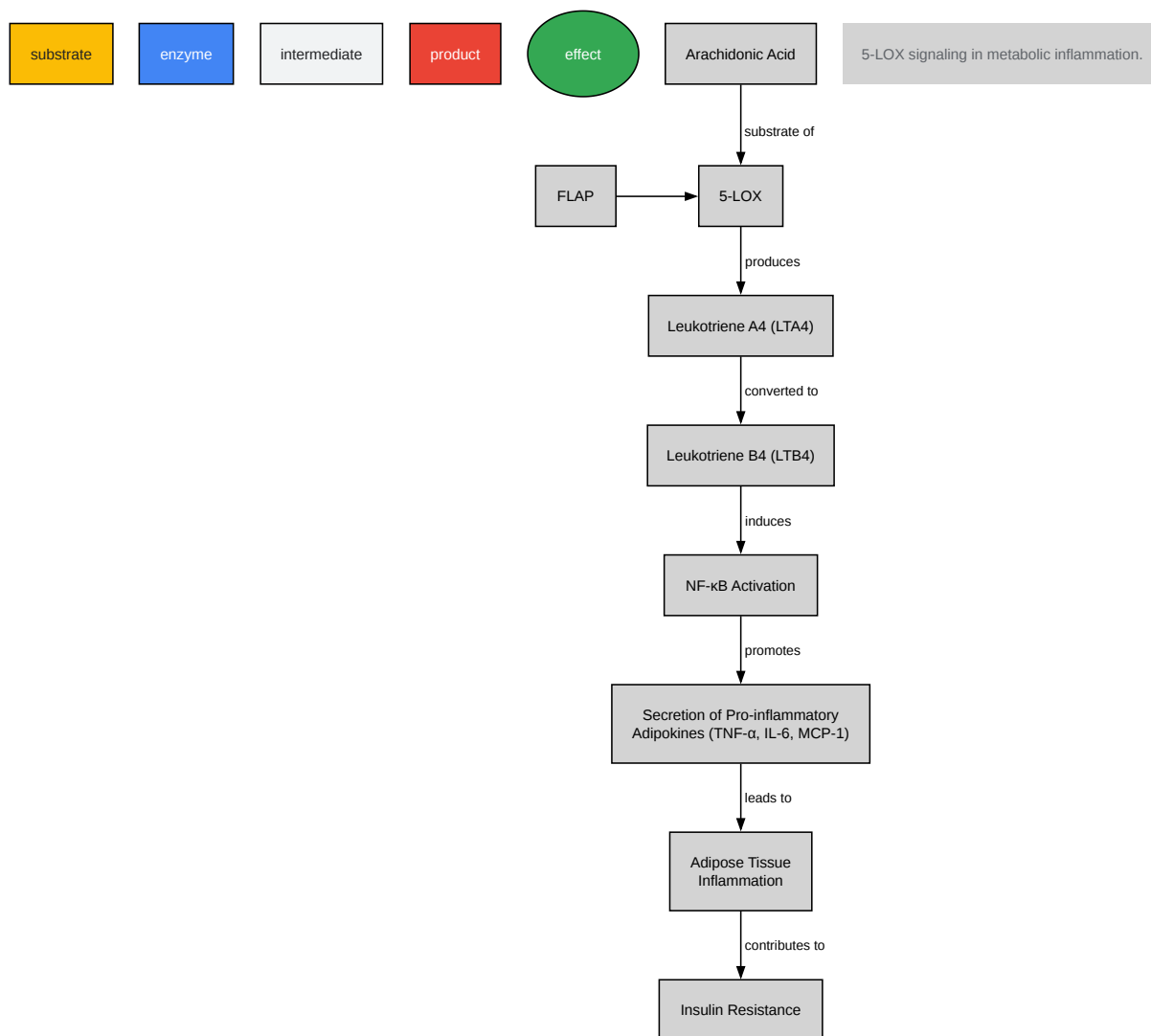
Core Lipoxygenase Pathways in Metabolic Disease

The primary substrates for LOXs are polyunsaturated fatty acids released from the cell membrane by phospholipases.^{[7][9]} In mammals, the key LOX isoforms implicated in metabolic inflammation are 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX).

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a primary source of leukotrienes, which are potent mediators of inflammation.^[10] The synthesis begins when 5-LOX, with the help of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).^[9] This unstable intermediate is then rapidly converted to either 5-HETE or leukotriene A4 (LTA4).^[9] LTA4 is a pivotal molecule that can be hydrolyzed to form leukotriene B4 (LTB4), a powerful chemoattractant for immune cells, or conjugated with glutathione to produce cysteinyl leukotrienes (LTC4, LTD4, and LTE4).^{[9][11]}

In the context of metabolic disorders, the 5-LOX pathway is significantly upregulated in the adipose tissue of obese individuals.^{[1][12]} This leads to increased production of LTB4 and other leukotrienes, which contribute to adipose tissue inflammation, insulin resistance, and the development of hepatic steatosis.^{[13][14]}

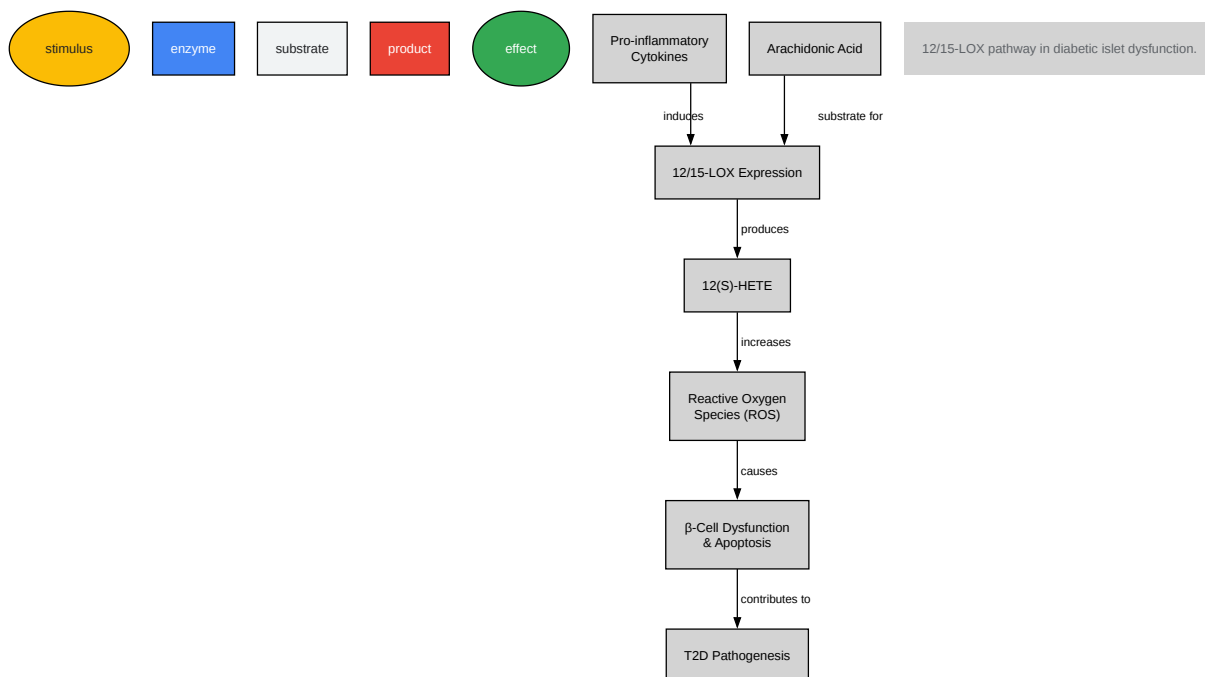


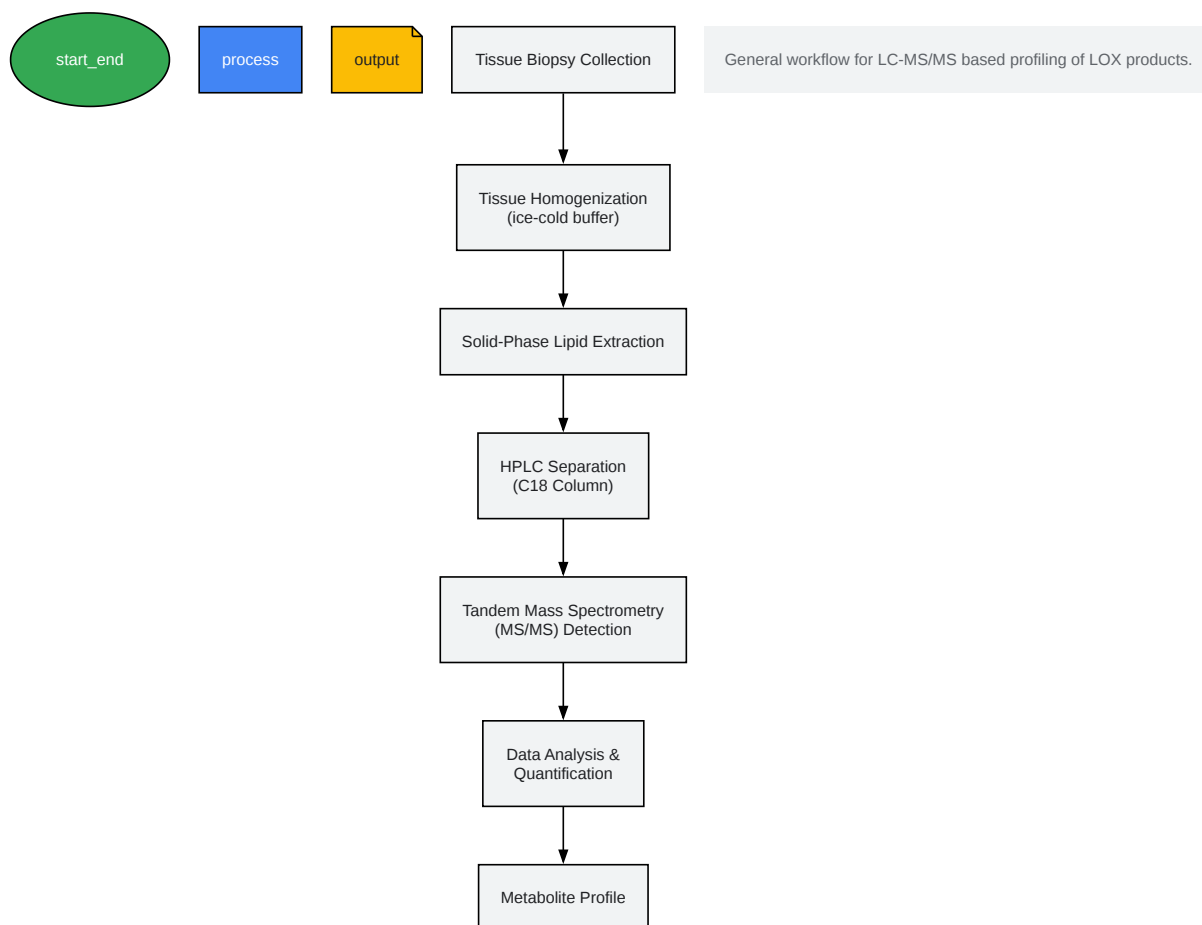
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Caption: 5-LOX signaling in metabolic inflammation.

The 12/15-Lipoxygenase (12/15-LOX) Pathway

The 12/15-LOX enzyme in mice is homologous to human 15-LOX and is responsible for metabolizing arachidonic acid into 12-HETE and 15-HETE.[15] This pathway plays a critical role in the pathogenesis of both type 1 and type 2 diabetes.[2][3][16] In pancreatic islets, pro-inflammatory cytokines can induce 12/15-LOX expression, leading to β -cell dysfunction and apoptosis.[16] In adipose tissue, products of the 12/15-LOX pathway, such as 12-HETE, can induce the secretion of inflammatory adipokines and impair insulin signaling.[15] Furthermore, 12/15-LOX activity has been implicated in the development of diabetic complications, including cardiomyopathy, by promoting inflammation and oxidative stress.[17]





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